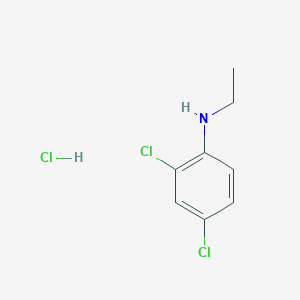

2,4-dichloro-N-ethylaniline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-dichloro-N-ethylaniline;hydrochloride is a chemical compound with the molecular formula C8H9Cl2N·HCl. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-ethylaniline;hydrochloride typically involves the reaction of 2,4-dichloroaniline with ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 2,4-dichloroaniline and ethylamine.

Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

Procedure: The mixture is stirred at a specific temperature until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production methods also incorporate advanced purification techniques to meet the required standards .

Analyse Chemischer Reaktionen

Acid-Base Reactions and Deprotonation

The hydrochloride salt undergoes deprotonation in basic conditions to regenerate the free amine, enabling subsequent nucleophilic reactions. For example:

-

Reaction with K₂CO₃ :

2,4-dichloro-N-ethylaniline\cdotpHCl+K2CO3→2,4-dichloro-N-ethylaniline+KCl+CO2+H2O

This free amine can participate in alkylation or acylation reactions (see Section 4).

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine substituents direct incoming electrophiles to the meta and para positions relative to existing substituents.

Oxidation Reactions

The ethylamine moiety and aromatic ring are susceptible to oxidation under strong conditions:

-

Nitric Acid (HNO₃) :

Violent reaction produces nitro derivatives and gaseous byproducts (e.g., NOₓ) . -

KMnO₄ (Acidic) :

Oxidative cleavage of the ethyl group yields 2,4-dichloroaniline and acetic acid .

Alkylation and Acylation

The free amine reacts with electrophiles after deprotonation:

Acylation Example:

2,4-dichloro-N-ethylaniline+AcClEt3NN-ethyl-N-(2,4-dichlorophenyl)acetamide

Alkylation Example:

Reaction with methyl iodide in DCM:

2,4-dichloro-N-ethylaniline+CH3I→N-ethyl-N-methyl-2,4-dichloroaniline

Wissenschaftliche Forschungsanwendungen

Chemistry

2,4-Dichloro-N-ethylaniline;hydrochloride serves as an intermediate in synthesizing various organic compounds. Its ability to participate in oxidation, reduction, and substitution reactions enhances its utility in organic synthesis.

- Oxidation : Can be oxidized to form nitro or nitroso derivatives.

- Reduction : Capable of being reduced to amine derivatives.

- Substitution : Undergoes nucleophilic substitution reactions with various nucleophiles.

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been evaluated for its effects on specific enzymes and cellular pathways.

- Enzyme Inhibition Studies : Investigated for its potential to inhibit certain enzymes involved in metabolic pathways.

- Protein Interaction Studies : Used to explore interactions between proteins and small molecules.

Medicine

The compound is a precursor in developing pharmaceutical agents. Its derivatives have been tested for biological activity against various pathogens.

- Case Study Example : A study evaluated derivatives of this compound against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. The results indicated varying degrees of potency, with some derivatives showing significant inhibitory effects (IC50 values) against these pathogens .

Industry

In industrial applications, this compound is employed in producing dyes, pigments, and agrochemicals due to its chemical properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of nitro derivatives | Potassium permanganate (KMnO₄) |

| Reduction | Conversion to amine derivatives | Lithium aluminum hydride (LiAlH₄) |

| Substitution | Nucleophilic substitution with chlorine atoms | Sodium methoxide (NaOCH₃) |

| Compound | T. b. rhodesiense IC50 (µg/mL) | T. cruzi IC50 (µg/mL) | L. donovani IC50 (µg/mL) | P. falciparum IC50 (µg/mL) |

|---|---|---|---|---|

| 1a | 81 | 4.8 | 7.4 | 5.6 |

| 1b | >100 | <0.46 | 38 | 1.4 |

| 1c | 65 | 2.0 | 9.5 | 1.3 |

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N-ethylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-dichloroaniline: A precursor in the synthesis of 2,4-dichloro-N-ethylaniline;hydrochloride.

N-ethylaniline: Another related compound with similar properties but different reactivity.

2,4-dichloro-N-methylaniline: A compound with a similar structure but different alkyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Biologische Aktivität

2,4-Dichloro-N-ethylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that elucidate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2,4-dichloro-N-ethylaniline hydrochloride is C8H9Cl2N, with a molecular weight of approximately 190.07 g/mol . The compound features a dichloro-substituted aniline structure, which is significant for its biological interactions.

Synthesis

The synthesis of 2,4-dichloro-N-ethylaniline typically involves the reaction of 2,4-dichloroaniline with ethylating agents under controlled conditions. The process can be optimized to yield high purity and yield, essential for subsequent biological evaluations .

Antineoplastic Properties

Research has indicated that derivatives of 2,4-dichloroaniline exhibit antitumor activity. For instance, studies on related compounds have shown their efficacy against colorectal and liver cancer cell lines by targeting specific enzymes such as methionine S-adenosyltransferase-2 (MAT2A) . The SAR studies suggest that modifications in the aniline structure can enhance potency and selectivity towards cancer cells.

Anti-parasitic Activity

2,4-Dichloro-N-ethylaniline and its derivatives have been evaluated for their activity against various protozoan parasites. In vitro studies demonstrated moderate activity against Toxoplasma gondii and Plasmodium falciparum, suggesting potential as antiparasitic agents .

Toxicity Studies

The safety profile of 2,4-dichloro-N-ethylaniline has been assessed through toxicity studies on mammalian cell lines. These studies typically involve evaluating cytotoxicity against primary cell cultures derived from rat skeletal myoblasts. Results indicate that while some derivatives exhibit significant anti-parasitic properties, they also possess varying degrees of toxicity that must be considered in therapeutic applications .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of a related compound, FIDAS 1a , demonstrated significant inhibition of growth in colorectal cancer organoids. The compound was shown to selectively bind to MAT2A, resulting in reduced levels of S-adenosylmethionine (SAM) in treated cells . This highlights the potential for developing similar derivatives from 2,4-dichloro-N-ethylaniline for cancer treatment.

Case Study 2: Anti-parasitic Efficacy

In a comparative study of various aniline derivatives against protozoan parasites, 2,4-dichloro-N-ethylaniline exhibited promising results against T. gondii tachyzoites. The compound's mechanism appears to involve disruption of metabolic pathways critical for parasite survival .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2,4-dichloro-N-ethylaniline. Modifications at various positions on the aniline ring can lead to enhanced potency and selectivity. For instance:

- Para-substitution : Enhances binding affinity to target enzymes.

- Ethyl group variation : Alters lipophilicity and cellular uptake.

Eigenschaften

IUPAC Name |

2,4-dichloro-N-ethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXWKJDDLAHJNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.